molecular formula C27H27NO4S B557629 Fmoc-D-Pen(Bzl)-OH CAS No. 139551-73-8

Fmoc-D-Pen(Bzl)-OH

Cat. No.: B557629
CAS No.: 139551-73-8
M. Wt: 461.6 g/mol
InChI Key: YVXKVWYRXVISMT-DEOSSOPVSA-N
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Description

Fmoc-D-Penicillamine(Benzyl)-OH is a derivative of penicillamine, an amino acid. It is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The Fmoc group protects the amino group, while the benzyl group protects the thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Penicillamine(Benzyl)-OH typically involves the following steps:

    Protection of the Thiol Group: The thiol group of D-penicillamine is protected using benzyl chloride in the presence of a base such as sodium hydroxide.

    Protection of the Amino Group: The amino group is protected using Fmoc chloride in the presence of a base like sodium carbonate.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of Fmoc-D-Penicillamine(Benzyl)-OH follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of reagents are used to produce the compound in bulk.

    Automated Purification: Industrial-scale purification techniques such as large-scale chromatography are employed to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Penicillamine(Benzyl)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using piperidine and the benzyl group using hydrogenation.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, hydrogenation for benzyl removal.

    Coupling: HBTU, DIC, and bases like DIPEA.

Major Products Formed

    Deprotected Amino Acid: Removal of protective groups yields D-penicillamine.

    Peptides: Coupling reactions lead to the formation of peptides with D-penicillamine residues.

Scientific Research Applications

Chemistry

Fmoc-D-Penicillamine(Benzyl)-OH is widely used in peptide synthesis, facilitating the construction of complex peptides and proteins.

Biology

In biological research, it is used to study the structure and function of peptides and proteins, as well as in the development of peptide-based drugs.

Medicine

The compound is used in the synthesis of peptide-based therapeutics, which have applications in treating various diseases, including cancer and autoimmune disorders.

Industry

In the pharmaceutical industry, Fmoc-D-Penicillamine(Benzyl)-OH is used in the production of peptide drugs and in research and development of new therapeutic agents.

Mechanism of Action

The mechanism of action of Fmoc-D-Penicillamine(Benzyl)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The benzyl group protects the thiol group, which can be deprotected when needed to form disulfide bonds or other modifications.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Penicillamine(Trityl)-OH: Similar protective groups but uses trityl instead of benzyl for thiol protection.

    Fmoc-L-Cysteine(Benzyl)-OH: Similar structure but uses L-cysteine instead of D-penicillamine.

Uniqueness

Fmoc-D-Penicillamine(Benzyl)-OH is unique due to its specific protective groups and the use of D-penicillamine, which provides different stereochemistry compared to L-cysteine. This stereochemistry can influence the biological activity and properties of the resulting peptides.

Properties

IUPAC Name

(2S)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4S/c1-27(2,33-17-18-10-4-3-5-11-18)24(25(29)30)28-26(31)32-16-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,28,31)(H,29,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXKVWYRXVISMT-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628645
Record name 3-(Benzylsulfanyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139551-73-8
Record name 3-(Benzylsulfanyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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